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L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt - 38517-23-6

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt

Catalog Number: EVT-360693
CAS Number: 38517-23-6
Molecular Formula: C23H43NO5.Na
C23H43NNaO5
Molecular Weight: 436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is a chemical compound that belongs to the class of glutamic acid derivatives. It is primarily known for its applications in the food and cosmetic industries as an emulsifier and stabilizer. The compound is also recognized under the International Nomenclature of Cosmetic Ingredients as Disodium Stearoyl Glutamate, indicating its use in personal care products. The chemical formula for this compound is C23H43NO5Na, and it has a molecular weight of 457.5 Da.

Source and Classification

The compound is derived from L-Glutamic acid, which is a naturally occurring amino acid found in various foods such as tomatoes and cheese. L-Glutamic acid can be produced through fermentation processes involving specific bacterial strains that excrete amino acids into a culture broth. The sodium salt form enhances solubility and stability in various applications.

In terms of classification, L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is categorized as a cosmetic ingredient and has been assessed for its safety and regulatory compliance under the National Industrial Chemicals Notification and Assessment Scheme in Australia. The chemical has been classified for potential skin and eye irritation, indicating that safety precautions are necessary when handling it.

Synthesis Analysis

Methods

The synthesis of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt typically involves the reaction of L-Glutamic acid with stearic acid or its derivatives. This process can be achieved through:

  1. Esterification: The reaction of L-Glutamic acid with fatty acids like stearic acid to form an ester.
  2. Neutralization: Following esterification, the addition of sodium hydroxide or sodium carbonate can neutralize the resulting acidic product to form the monosodium salt.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy are often employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt features a long hydrophobic alkyl chain attached to the glutamic acid backbone. Its structural formula can be represented as follows:

C23H43NO5Na\text{C23H43NO5Na}

This structure allows it to function effectively as an emulsifier due to its amphiphilic properties—having both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions.

Data

The compound's molecular weight is 457.5 Da, with a degree of purity typically exceeding 85% in commercial preparations.

Chemical Reactions Analysis

Reactions

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt participates in various chemical reactions typical of amino acids and esters:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into L-Glutamic acid and stearic acid.
  2. Maillard Reaction: When heated with sugars, it may participate in Maillard reactions contributing to browning in food products.

Technical Details

These reactions are significant for understanding its behavior in food processing and its stability under different conditions.

Mechanism of Action

The mechanism by which L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt functions as an emulsifier involves:

  1. Interfacial Activity: The compound reduces surface tension between oil and water phases in emulsions.
  2. Stabilization: By forming a protective layer around dispersed droplets, it prevents coalescence and maintains emulsion stability.

This dual action makes it valuable not only in food products but also in cosmetics where stable formulations are critical.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Freely soluble in water; insoluble in organic solvents such as ether.

Chemical Properties

  • Stability: Generally stable under food-processing conditions; does not break down during cooking.
  • Reactivity: Exhibits low reactivity under standard conditions but may engage in reactions typical of amino acids when exposed to heat or acids.

Relevant analyses confirm that it does not exhibit hygroscopic properties, making it suitable for dry formulations.

Applications

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt finds applications primarily in:

  1. Food Industry: Used as an emulsifier and stabilizer in sauces, dressings, and processed foods to enhance texture and shelf-life.
  2. Cosmetic Industry: Incorporated into creams and lotions for its emulsifying properties which help maintain product consistency.
  3. Pharmaceuticals: Potentially utilized as an excipient due to its biocompatibility.

Properties

CAS Number

38517-23-6

Product Name

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt

IUPAC Name

sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate

Molecular Formula

C23H43NO5.Na
C23H43NNaO5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1

InChI Key

FTSXCFQXTFOYQH-BDQAORGHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na]

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